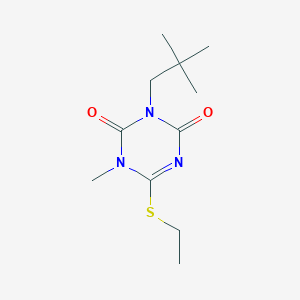
Benzotriazol-1-yl 4-chloro-3-nitrobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzotriazol-1-yl 4-chloro-3-nitrobenzenesulfonate is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis. Benzotriazole derivatives are often used as synthetic auxiliaries due to their stability and ability to participate in a wide range of chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzotriazol-1-yl 4-chloro-3-nitrobenzenesulfonate typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with benzotriazole. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
Benzotriazol-1-yl 4-chloro-3-nitrobenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzotriazole moiety can act as a leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzotriazole derivatives.
Reduction: The major product is the corresponding amino compound.
Coupling Reactions: The products are often biaryl compounds or other complex structures.
科学的研究の応用
Benzotriazol-1-yl 4-chloro-3-nitrobenzenesulfonate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: The compound is used in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and other complex molecules.
作用機序
The mechanism of action of Benzotriazol-1-yl 4-chloro-3-nitrobenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The benzotriazole moiety stabilizes the transition state, facilitating the reaction. Additionally, the nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the compound .
類似化合物との比較
Similar Compounds
- Benzotriazol-1-yl 4-chlorobenzenesulfonate
- Benzotriazol-1-yl 4-nitrobenzenesulfonate
- Benzotriazol-1-yl 4-methylbenzenesulfonate
Uniqueness
Benzotriazol-1-yl 4-chloro-3-nitrobenzenesulfonate is unique due to the presence of both chloro and nitro substituents on the benzene ring. This combination of electron-withdrawing groups enhances the compound’s reactivity and makes it a valuable intermediate in various synthetic applications .
特性
IUPAC Name |
benzotriazol-1-yl 4-chloro-3-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O5S/c13-9-6-5-8(7-12(9)17(18)19)23(20,21)22-16-11-4-2-1-3-10(11)14-15-16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGICPIZPJRHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2OS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-N-[3-(methylsulfonylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B8039774.png)

![4,5-Dichloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline](/img/structure/B8039789.png)

![3,4-Dichlorospiro[chromene-2,1'-cyclopentane]](/img/structure/B8039801.png)








![4,5-Dichlorothieno[2,3-g][1]benzothiole-2,7-dicarbohydrazide](/img/structure/B8039861.png)
